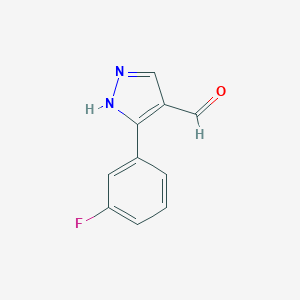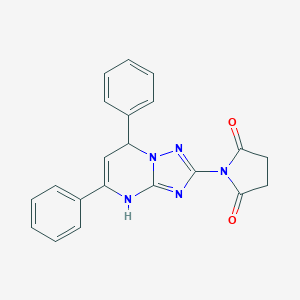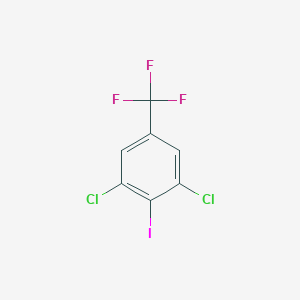
Ampa-fmoc
概要
説明
2-Methylpentanal, also known as 2-Methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a pungent odor and is used in various chemical processes. The compound is characterized by the presence of an aldehyde group attached to a six-carbon chain, with a methyl group on the second carbon atom .
科学的研究の応用
2-Methylpentanal has several applications in scientific research:
作用機序
The mechanism of action of 2-Methylpentanal involves its reactivity as an aldehyde. The compound’s carbonyl group is highly reactive, making it suitable for various chemical reactions. In biological systems, it can interact with proteins and enzymes, leading to the formation of Schiff bases and other adducts . These interactions can affect cellular processes and metabolic pathways .
将来の方向性
生化学分析
Biochemical Properties
Ampa-fmoc plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, primarily through the Fmoc group, which can undergo chemoselective reactions in the presence of ambident nucleophiles .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its parent compound, AMPA. For instance, AMPA has been shown to induce mortality in brown trout at higher temperatures . It’s also worth noting that AMPA is the main metabolite of glyphosate, a widely used herbicide, and can be detected in human urine .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its Fmoc group. The Fmoc group provides a means of protecting amines and amino acids during chemical reactions, preventing unwanted side reactions . This protection is crucial in the synthesis of complex molecules, including peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the concentration of glyphosate, from which AMPA is derived, was found to increase in fish tissues with increasing exposure concentrations and temperatures . Specific temporal effects of this compound itself have not been extensively studied.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on AMPA has shown that its effects can vary with different dosages. For example, brown trout mortality during exposure to AMPA was considerably higher at 15 °C than at 7 °C .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its AMPA component. AMPA is the main metabolite of glyphosate and can be detected in various environmental samples, including water and sediments .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its solubility properties. The Fmoc group is known for its solubility in organic solvents, which may facilitate its distribution within cells .
Subcellular Localization
Ampa receptors, which share a name but are distinct from the AMPA in this compound, are known to be localized at postsynaptic sites on dendritic spines
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods, including:
Oxidation of 2-Methylpentanol: This method involves the oxidation of 2-Methylpentanol using oxidizing agents such as chromic anhydride in dichloromethane.
Cross-Aldol Condensation: Another method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-Dimethylhept-2-enal.
Industrial Production Methods: In industrial settings, 2-Methylpentanal is often produced through the hydroformylation of 1-Pentene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-Pentene, resulting in the formation of 2-Methylpentanal.
化学反応の分析
2-Methylpentanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-Methylpentanol using reducing agents like lithium aluminum hydride.
Condensation Reactions: It participates in aldol condensation reactions with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic anhydride.
Reducing Agents: Lithium aluminum hydride.
Condensation Reagents: Base catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Methylpentanoic acid.
Reduction: 2-Methylpentanol.
Condensation: 2,4-Dimethylhept-2-enal.
類似化合物との比較
2-Methylpentanal can be compared with other similar aldehydes, such as:
Pentanal: Lacks the methyl group on the second carbon, making it less branched and slightly less reactive.
2-Methylbutanal: Has a shorter carbon chain, resulting in different physical and chemical properties.
2-Methylhexanal: Has a longer carbon chain, leading to variations in boiling points and reactivity.
Uniqueness: 2-Methylpentanal’s unique structure, with a methyl group on the second carbon, gives it distinct reactivity and physical properties compared to other aldehydes. This makes it valuable in specific synthetic applications and industrial processes .
特性
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDDRURGRYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)


